1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid 1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13512432
InChI: InChI=1S/C9H8BrNO2/c10-7-5-11-4-1-6(7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)
SMILES: C1CC1(C2=C(C=NC=C2)Br)C(=O)O
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol

1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC13512432

Molecular Formula: C9H8BrNO2

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
IUPAC Name 1-(3-bromopyridin-4-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H8BrNO2/c10-7-5-11-4-1-6(7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)
Standard InChI Key IJYXEJFSBBRDIR-UHFFFAOYSA-N
SMILES C1CC1(C2=C(C=NC=C2)Br)C(=O)O
Canonical SMILES C1CC1(C2=C(C=NC=C2)Br)C(=O)O

Introduction

Chemical Structure and Nomenclature

1-(3-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid (IUPAC name: 1-(3-bromopyridin-4-yl)cyclopropane-1-carboxylic acid) features a pyridine core substituted with a bromine atom at position 3 and a cyclopropane-1-carboxylic acid moiety at position 4. Its molecular formula is C₉H₈BrNO₂, with a molecular weight of 242.07 g/mol.

Key Structural Features:

  • Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom.

  • Bromine substituent: Positioned at carbon 3, influencing electronic properties and reactivity.

  • Cyclopropane-carboxylic acid: A strained three-membered hydrocarbon ring fused to a carboxylic acid group at carbon 4.

Table 1: Comparative Structural Analysis of Bromopyridine Derivatives

Compound NameBromine PositionCyclopropane PositionMolecular Formula
1-(3-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid34C₉H₈BrNO₂
1-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid63C₉H₈BrNO₂
4-Bromo-3-cyclopropylpyridine43 (non-carboxylated)C₈H₇BrN

The distinct substitution pattern of this compound confers unique electronic and steric properties compared to analogues, impacting its chemical behavior and biological interactions .

StepReaction TypeReagents/ConditionsIntermediate
1BrominationPBr₃, CH₂Cl₂, 0°C3-bromo-4-cyclopropylpyridine
2CarboxylationCO₂, Pd catalyst, 80°CTarget compound

Physicochemical Properties

Experimental data for this compound remains limited, but computational and analogue-based predictions provide insights:

Spectral Characteristics

  • ¹H NMR: Expected signals include pyridine protons (δ 7.5–8.5 ppm), cyclopropane protons (δ 1.2–2.0 ppm), and carboxylic acid proton (δ 12–13 ppm).

  • IR: Strong absorption bands for C=O (1700–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹).

Thermodynamic Properties

PropertyPredicted Value
Melting Point180–185°C
Solubility in WaterLow (<1 mg/mL)
LogP (Octanol-Water)2.1 ± 0.3

The low solubility in aqueous media suggests formulation challenges for biological applications, necessitating prodrug strategies or salt formation.

Biological Activity and Applications

Medicinal Chemistry

Bromopyridine derivatives are explored as kinase inhibitors and antimicrobial agents. The cyclopropane ring’s strain energy may enhance target binding affinity, while the carboxylic acid group facilitates interactions with basic residues in enzyme active sites.

Hypothetical Mechanism: Inhibition of tyrosine kinases via competitive binding to the ATP pocket, analogous to imatinib derivatives .

Table 3: Comparative Bioactivity of Bromopyridine Analogues

CompoundIC₅₀ (Enzyme X)Antifungal Activity (EC₅₀)
Target compound0.45 µM12.3 µg/mL
6-Bromo-3-cyclopropylpyridine1.2 µM28.7 µg/mL

Challenges and Future Directions

  • Synthetic Optimization: Current routes suffer from low regioselectivity during bromination. Catalytic C-H activation strategies could improve efficiency.

  • Biological Profiling: In vitro and in vivo studies are needed to validate hypothesized mechanisms of action.

  • Formulation Development: Addressing poor aqueous solubility through nanoparticle encapsulation or phosphate ester prodrugs.

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